molecular formula C20H21ClN4O3S B2736105 1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848755-28-2

1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2736105
CAS No.: 848755-28-2
M. Wt: 432.92
InChI Key: FWNHZNPUSBEVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a bicyclic heteroaromatic core modified with sulfonyl and alkyl ether substituents. Its molecular formula is C21H23ClN4O3S (molecular weight: 446.95 g/mol) . It complies with Lipinski’s Rule of Five (hydrogen bond acceptors: 7; rotatable bonds: 5; molecular weight <500), suggesting favorable oral bioavailability .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-ethoxypropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-2-28-13-5-12-24-14-25(29(26,27)16-10-8-15(21)9-11-16)20-19(24)22-17-6-3-4-7-18(17)23-20/h3-4,6-11H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHZNPUSBEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates both imidazoquinoxaline and sulfonamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives of imidazo[4,5-b]quinoxaline exhibited significant activity against melanoma cell lines, showcasing IC50 values in the low micromolar range (e.g., 365 nM) for some analogs . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through pathways distinct from traditional chemotherapeutics .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
16aA375 (Melanoma)3158Apoptosis induction
16bA375 (Melanoma)3527Cell cycle arrest
17aA375 (Melanoma)365Distinct from tubulin/topoisomerase inhibitors

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other bacterial strains . The binding interactions with bovine serum albumin (BSA) suggest that these compounds may have favorable pharmacokinetic profiles.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it demonstrated strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions associated with urease-producing pathogens.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)Reference Standard IC50 (µM)
UreaseCompound X2.14Thiourea (21.25)
Acetylcholinesterase (AChE)Compound Y0.63-

Case Studies and Research Findings

A recent study investigated the structure-activity relationship (SAR) of various derivatives of imidazo[4,5-b]quinoxaline. The research highlighted that modifications at specific positions on the quinoxaline ring could enhance biological activity significantly. For example, introducing different substituents on the phenyl ring improved both anticancer and antibacterial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Alkyl Chain

1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
  • Key Difference : Replaces the ethoxy group with isopropoxy (C21H23ClN4O3S, molecular weight: 446.95 g/mol ) .
  • Impact: The bulkier isopropoxy group increases lipophilicity (predicted LogP: ~4.4 vs.
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
  • Key Difference : Substitutes the ethoxypropyl chain with a 2-methoxybenzyl group (C23H22N4O3S, molecular weight: 446.5 g/mol ) .
  • However, the rigid structure reduces rotatable bonds (4 vs.

Modifications in the Sulfonyl-Aryl Group

3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline
  • Key Difference : Replaces the ethoxypropyl chain with a 3-trifluoromethylphenyl group (C22H14ClF3N4O2S, molecular weight: 490.9 g/mol ) .
  • However, the increased molecular weight (~490.9) may reduce bioavailability.
1-{4-[(Trifluoromethyl)sulfonyl]phenyl}piperazine Derivatives
  • Key Difference : Incorporates a piperazine ring and trifluoromethylsulfonyl group (e.g., C22H14ClF3N4O2S) .
  • Impact : The basic piperazine moiety improves solubility in acidic environments, contrasting with the ethoxypropyl chain’s neutral lipophilicity.

Core Structure Analog: Quinazoline Derivatives

SC-558 and Analogs (1a-f)
  • Key Difference: Features a quinazoline core instead of quinoxaline, with variable substituents (e.g., Cl, Br, OCH3) on the sulfonamide aryl group .
  • Impact : The quinazoline core’s electronic profile differs due to nitrogen positioning, altering binding modes. For example, compound 1e (X = Cl) shares the 4-chlorophenyl group with the target compound but shows reduced potency in cyclooxygenase-2 (COX-2) inhibition compared to SC-558 .

Research Findings and Implications

  • Bioavailability : The target compound’s ethoxypropyl chain balances lipophilicity (LogP ~4.0) and solubility, outperforming the isopropoxy analog in aqueous media .
  • Receptor Binding : The 4-chlorophenylsulfonyl group is critical for interactions with targets like GLP1R, as seen in related compounds . Trifluoromethyl-substituted analogs exhibit stronger binding but poorer solubility .
  • Metabolic Stability : Piperazine-containing derivatives show enhanced solubility but may undergo rapid hepatic metabolism compared to the ethoxypropyl chain’s slower clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.